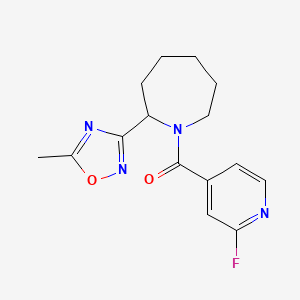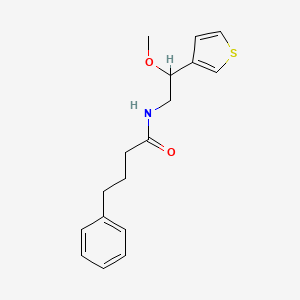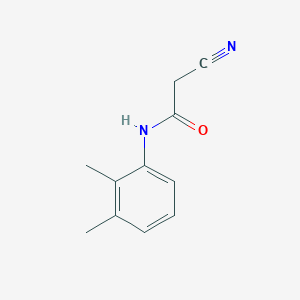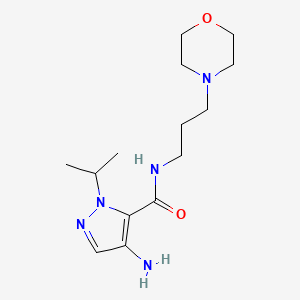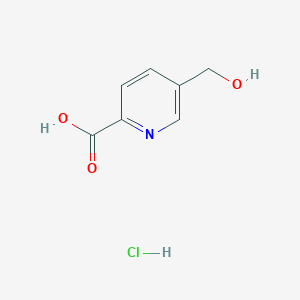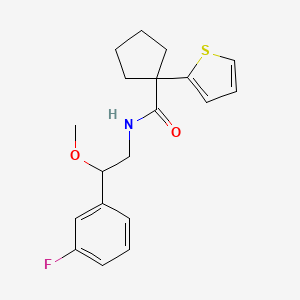
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-002, is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of neurodegenerative diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-(3-fluorophenyl)-2-methoxyethanamine with thiophene-2-carboxylic acid to form N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide. This intermediate is then reacted with cyclopentanecarbonyl chloride to form the final product.
Starting Materials
2-(3-fluorophenyl)-2-methoxyethanamine, thiophene-2-carboxylic acid, cyclopentanecarbonyl chloride, diethyl ether, triethylamine, dichloromethane, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 2-(3-fluorophenyl)-2-methoxyethanamine (1.0 equiv) in dichloromethane (DCM) and add triethylamine (TEA) (1.1 equiv) dropwise with stirring at 0°C., Step 2: Add thiophene-2-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Add water to the reaction mixture and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide as a yellow solid., Step 4: Dissolve N-(2-(3-fluorophenyl)-2-methoxyethyl)-thiophene-2-carboxamide (1.0 equiv) in DCM and add cyclopentanecarbonyl chloride (1.1 equiv) dropwise with stirring at 0°C., Step 5: Stir the reaction mixture at room temperature for 24 hours, then add water and extract with DCM. Wash the organic layer with sodium bicarbonate solution and brine, dry over sodium sulfate, and evaporate the solvent to obtain the final product, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide as a white solid.
作用机制
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter regulation. By modulating the sigma-1 receptor, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can enhance the neuroprotective effects of the receptor and prevent the formation of amyloid-beta plaques.
生化和生理效应
Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can also reduce the levels of pro-inflammatory cytokines, which are associated with neurodegenerative diseases. Additionally, N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
The advantages of using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its relatively simple synthesis method, its neuroprotective effects, and its potential in the treatment of neurodegenerative diseases. However, there are also some limitations to using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on neurotrophic factors and pro-inflammatory cytokines. Another direction is to explore its potential in the treatment of other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, more studies are needed to determine the optimal dosage and administration route of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide for therapeutic purposes.
Conclusion:
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a novel compound that has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Its neuroprotective effects and potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease make it a promising candidate for further research. However, more studies are needed to determine its optimal dosage, administration route, and potential toxicity.
科学研究应用
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Studies have shown that N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also shown potential in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-23-16(14-6-4-7-15(20)12-14)13-21-18(22)19(9-2-3-10-19)17-8-5-11-24-17/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULFOXJOWEQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

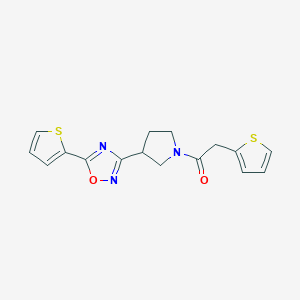
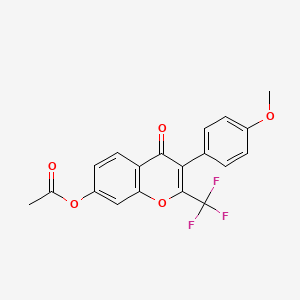
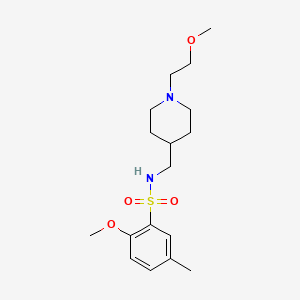
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
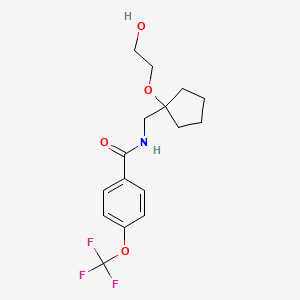
![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
